D-Galactopyranuronic acid, methyl ester, tetraacetate

描述

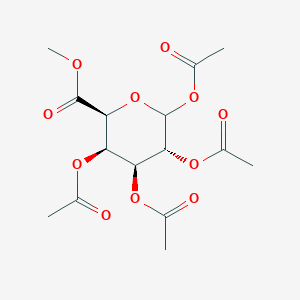

D-Galactopyranuronic acid, methyl ester, tetraacetate (CAS 95722-13-7) is a derivative of α-D-galacturonic acid, a key monomer in pectin polymers. Its structure comprises a galacturonic acid backbone with a methyl ester group at the carboxyl position and acetyl groups at the 1, 2, 3, and 4 hydroxyl positions (Fig. 1, ). The molecular formula is C₁₄H₁₈O₁₁, and its tetra-acetylation enhances lipophilicity, making it valuable in synthetic chemistry for protecting hydroxyl groups during glycosylation reactions or as a precursor for modified pectin derivatives .

属性

CAS 编号 |

40269-24-7 |

|---|---|

分子式 |

C15H20O11 |

分子量 |

376.31 g/mol |

IUPAC 名称 |

methyl (2S,3R,4S,5R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11+,12+,13-,15?/m1/s1 |

InChI 键 |

DPOQCELSZBSZGX-JZQBXTLISA-N |

手性 SMILES |

CC(=O)O[C@H]1[C@H]([C@H](OC([C@@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

规范 SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of D-Galactopyranuronic acid, methyl ester, tetraacetate typically involves the esterification of D-galacturonic acid followed by acetylation. The process can be summarized as follows:

Esterification: D-galacturonic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

Acetylation: The methyl ester is then acetylated using acetic anhydride and a base catalyst to produce the tetraacetate derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

化学反应分析

Oxidation Reactions

The compound undergoes oxidation depending on the agent and conditions:

*DL-tartaric acid and tartronic acid may arise from secondary reactions of mucic acid .

Hydrolysis and Methanolysis

Under acidic conditions, the methyl ester undergoes methanolysis to form glycosides and esters:

-

Methanolysis products : Methyl glycosides (e.g., methyl α-D-galactopyranosiduronic acid methyl ester) and dimethyl acetals .

-

Acetolysis : Acetylated derivatives are stable but may undergo cleavage under harsh acidic conditions, releasing acetylated fragments .

Table: Methanolysis Products

Stability and Reactivity

-

Thermal stability : The methyl ester exhibits lower browning and degradation compared to free galacturonic acid under thermal conditions, likely due to reduced reactivity of the esterified carboxyl group .

-

Nonenzymatic browning : Forms products like reductic acid and furan derivatives under thermal treatment with amines (e.g., L-alanine), but less extensively than the free acid .

Analytical Characterization

-

Mass spectrometry : Fragmentation patterns (e.g., m/z 819 for mono-methyl-esterified tetramers) help identify methyl-ester distribution .

-

Chromatography : Ion exchange and HILIC-FLR-MS are used to separate and quantify reaction products .

Functional Implications

科学研究应用

Chemistry: In organic synthesis, D-Galactopyranuronic acid, methyl ester, tetraacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives .

Biology and Medicine: This compound is used in the study of carbohydrate metabolism and enzyme activity. It serves as a substrate for enzymes involved in the degradation of pectin and other polysaccharides.

Industry: In the food industry, derivatives of D-Galactopyranuronic acid are used as gelling agents, stabilizers, and emulsifiers. The tetraacetate derivative can be used in the synthesis of these functional additives .

作用机制

The mechanism by which D-Galactopyranuronic acid, methyl ester, tetraacetate exerts its effects involves its interaction with specific enzymes and molecular targets. For example, as a substrate for pectin-degrading enzymes, it undergoes hydrolysis to release smaller sugar units. These interactions are crucial for understanding its role in carbohydrate metabolism and its potential therapeutic applications .

相似化合物的比较

Comparison with Structurally Similar Compounds

Methyl Esters of Terpenoid Acids

Compounds like sandaracopimaric acid methyl ester () and E/Z-communic acid methyl esters () share the methyl ester functional group but differ fundamentally in backbone structure. These diterpenoid esters are derived from resin acids and exhibit non-polar characteristics due to their hydrocarbon skeletons. In contrast, D-galactopyranuronic acid derivatives retain polar uronic acid cores, enabling solubility in polar solvents like water or methanol under specific conditions. Their applications diverge: terpenoid esters are used in varnishes and antimicrobial agents, while the target compound is employed in polysaccharide synthesis .

Simple Fatty Acid Methyl Esters

Methyl tetradecanoate (CAS 124-10-7, ) and similar fatty acid esters lack acetylated hydroxyl groups and uronic acid moieties. Their linear alkyl chains result in low polarity, making them suitable as biodiesel components or lubricants. The tetraacetate’s acetyl groups increase steric hindrance, reducing enzymatic degradation rates compared to unmodified fatty acid esters .

Acetylated Sugar Derivatives

A-D-Galactopyranose 1,2-(Methyl Orthoacetate) (CAS 138196-19-7, )

This compound features an orthoacetate group (a cyclic ether-acetate) instead of a linear methyl ester. Its molecular formula (C₉H₁₆O₇ ) is simpler, and the orthoacetate group confers higher acid sensitivity, making it a transient protecting group in carbohydrate synthesis. The tetraacetate’s ester and acetyl groups provide greater stability under basic conditions .

2-Acetamido-1,3,4,6-Tetra-O-acetyl-β-D-Galactopyranose (CAS 3006-60-8, )

Here, an acetamido group replaces the uronic acid’s carboxyl function. This substitution eliminates acidity (pKa ~3 for uronic acids) and enhances solubility in organic solvents. The compound is used in glycoconjugate vaccine synthesis, whereas the tetraacetate’s methyl ester group enables pH-dependent reactivity in polymer crosslinking .

Riboflavin Tetraacetate ()

Riboflavin tetraacetate (C₂₅H₂₈N₄O₁₀) is a vitamin derivative with acetyl groups on a heterocyclic pteridine ring. Unlike the target compound’s sugar-acid backbone, this molecule is bioactive, serving as a stabilized form of vitamin B₂. Both compounds share acetylation as a stabilization strategy but differ in biological roles .

Comparative Data Table

| Compound | Molecular Formula | Key Functional Groups | Solubility | Stability | Primary Applications |

|---|---|---|---|---|---|

| D-Galactopyranuronic acid tetraacetate | C₁₄H₁₈O₁₁ | Methyl ester, tetraacetate, uronic acid | Polar aprotic solvents | Stable in base, hydrolyzes in acid | Pectin modification, glycosylation |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | Methyl ester, diterpene | Non-polar solvents | Heat-stable | Resins, antimicrobials |

| Methyl tetradecanoate | C₁₅H₃₀O₂ | Methyl ester, fatty acid | Oils, ethers | Hydrolyzes in acid | Biodiesel, surfactants |

| A-D-Galactopyranose orthoacetate | C₉H₁₆O₇ | Methyl orthoacetate | Dichloromethane | Acid-labile | Transient protecting groups |

| Riboflavin tetraacetate | C₂₅H₂₈N₄O₁₀ | Tetraacetate, pteridine ring | DMSO, acetone | Light-sensitive | Vitamin supplementation |

Analytical Considerations

Quantification of uronic acid derivatives like D-galactopyranuronic acid tetraacetate relies on methods such as the m-hydroxydiphenyl assay (), which minimizes interference from neutral sugars. In contrast, terpenoid or fatty acid esters are analyzed via GC-MS due to their volatility. Acetylated sugars often require HPLC with UV detection for separation from deacetylated byproducts .

生物活性

D-Galactopyranuronic acid, methyl ester, tetraacetate is a derivative of D-galacturonic acid, which is a key component of pectin. This compound has garnered attention due to its various biological activities and potential applications in pharmaceuticals and food sciences. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

D-Galactopyranuronic acid is characterized by its uronic acid structure, which includes a carboxyl group that contributes to its reactivity. The methyl ester and tetraacetate modifications enhance its solubility and stability in various environments. The chemical formula for this compound is with a molecular weight of 376.32 g/mol.

1. Immunomodulatory Effects

Research indicates that pectic polysaccharides containing D-galacturonic acid exhibit significant immunomodulatory effects. These compounds can enhance the immune response by stimulating macrophage activity and promoting antibody production. A study demonstrated that high-molecular-weight pectins containing over 80% galacturonic acid residues could suppress macrophage activity while also stimulating phagocytosis in certain contexts .

2. Antioxidant Properties

D-Galactopyranuronic acid has shown potential antioxidant properties. It participates in nonenzymatic browning reactions that produce various reactive compounds. The antioxidant capacity is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

3. Antitumor Activity

The antitumor effects of pectins have been documented in various studies. Pectins rich in D-galacturonic acid have been found to inhibit tumor growth through mechanisms such as modulation of the immune system and direct cytotoxic effects on cancer cells. For instance, pectins have been shown to enhance the efficacy of chemotherapeutic agents when used as adjuvants .

Case Study 1: Immunomodulatory Effects of Pectins

In a clinical study involving patients with colorectal cancer, administration of pectin-based supplements led to improved immune markers and reduced tumor markers compared to control groups . The study highlighted the importance of the degree of methylation in pectin's immunostimulatory effects.

Case Study 2: Antioxidant Activity Assessment

A laboratory study assessed the antioxidant capacity of D-galactopyranuronic acid derivatives using various assays (DPPH radical scavenging assay). Results indicated that modified forms of D-galacturonic acid exhibited higher antioxidant activity than their unmodified counterparts .

Data Tables

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Immunomodulatory | Enhances macrophage activity | |

| Antioxidant | Scavenges free radicals | |

| Antitumor | Inhibits tumor growth |

Research Findings

- Uptake Mechanism : Research on Saccharomyces cerevisiae revealed a rapid uptake mechanism for D-galacturonic acid via a channel-type transport system, which may play a role in its metabolic pathways .

- Thermal Stability : Studies indicate that thermal treatment affects the stability and reactivity of D-galacturonic acid derivatives, influencing their biological activities such as browning reactions which are relevant in food science .

- Methyl Esterification Impact : The degree of methyl esterification significantly influences the biological properties of pectins derived from D-galacturonic acid. Low methyl esterification levels are associated with enhanced antioxidant and anti-inflammatory activities .

常见问题

Q. Table 1: Comparison of Uronic Acid Quantification Methods

| Method | Sensitivity | Interference Risks | Key Reference |

|---|---|---|---|

| m-Hydroxydiphenyl | High | Low (neutral sugars) | |

| Carbazole-Sulfuric Acid | Moderate | High (starch) | |

| HPLC with UV Detection | Very High | Low (if purified) |

Advanced Question: How can researchers address stereochemical challenges during the synthesis of methyl ester derivatives of uronic acids?

Methodological Answer:

Stereochemical control is critical in acetylated uronic acid derivatives. For example, the formation of exo vs. endo esters can be influenced by reaction conditions:

- Steric Effects : Use bulky reagents (e.g., lead tetraacetate) to favor exo ester formation due to steric hindrance at the endo position .

- Validation Techniques :

- Case Study : In lead tetraacetate-mediated oxidations, stereochemical assignments were confirmed by reducing ketones to alcohols and analyzing derivative esters (e.g., p-bromobenzenesulfonates) .

Advanced Question: What strategies resolve contradictions in spectral data (e.g., NMR, MS) when characterizing acetylated uronic acid esters?

Methodological Answer:

Contradictions often arise from dynamic equilibria (e.g., lactone formation) or overlapping signals.

- Cross-Validation :

- Isotopic Labeling : Introduce deuterium at specific positions (e.g., via LiAlD reduction) to simplify NMR splitting patterns and confirm assignments .

Basic Question: How does this compound serve as a model for studying pectin structure and methyl esterification?

Methodological Answer:

D-Galactopyranuronic acid derivatives mimic the esterified galacturonan backbone of pectin, a key plant polysaccharide .

- Applications :

- Degree of Esterification (DE) Studies : Compare enzymatic (e.g., pectin methylesterase) vs. chemical saponification to quantify methyl esters in pectin .

- Chelation Experiments : Use calcium-binding assays to assess how esterification impacts pectin gelation, a property critical in food and pharmaceutical matrices .

Advanced Question: How does the compound’s reactivity influence its role in glycosylation reactions or chiral synthesis?

Methodological Answer:

The acetyl groups protect hydroxyl moieties, enabling regioselective glycosylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。